molecular formula C13H26OSi B14452926 tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane CAS No. 72726-56-8

tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane

Cat. No.: B14452926
CAS No.: 72726-56-8
M. Wt: 226.43 g/mol
InChI Key: MGDYSUMJFNUCHO-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methylidenecyclohexyl group attached to a silicon atom through an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methylidenecyclohexanol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups using nucleophiles like Grignard reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions during multi-step synthesis processes .

Biology and Medicine

The compound has potential applications in drug delivery systems due to its ability to form stable, biocompatible silicon-based materials. It can also be used in the synthesis of biologically active molecules.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including silicone-based polymers and resins. These materials have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, releasing the active silicon species that can participate in further chemical reactions. The molecular pathways involved include the formation of silanols and siloxanes, which are key intermediates in many silicon-based reactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane.

    tert-Butyldimethylsilyloxyacetaldehyde: Another organosilicon compound with similar protecting group properties.

    tert-Butyldimethyl(2-propynyloxy)silane: Used in alkyne chemistry and has similar reactivity patterns.

Uniqueness

This compound is unique due to the presence of the 2-methylidenecyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .

Properties

CAS No.

72726-56-8

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

tert-butyl-dimethyl-(2-methylidenecyclohexyl)oxysilane

InChI

InChI=1S/C13H26OSi/c1-11-9-7-8-10-12(11)14-15(5,6)13(2,3)4/h12H,1,7-10H2,2-6H3

InChI Key

MGDYSUMJFNUCHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC1=C

Origin of Product

United States

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